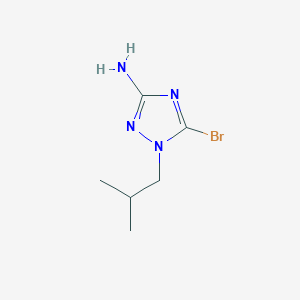

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C6H11BrN4 |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

5-bromo-1-(2-methylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H11BrN4/c1-4(2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10) |

InChI Key |

SWFXRKKTRUPJPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation Reactions: Products include oxides or hydroxylated derivatives of the triazole ring.

Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The bromine atom and isobutyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylpropyl group distinguishes this compound from others in the triazol-3-amine family. Key comparisons include:

Table 1: Substituent and Molecular Properties

- Solubility: Ethoxymethyl and piperazino groups enhance water solubility, whereas 2-methylpropyl may reduce it .

Spectral and Analytical Data

Biological Activity

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of a bromine atom and a branched alkyl substituent enhances its reactivity and interaction with biological targets, making it a promising candidate for pharmacological applications.

- Molecular Formula : C₈H₁₃BrN₄

- Molecular Weight : Approximately 219.08 g/mol

- Structure : The compound features a bromine atom at the 5-position and a 2-methylpropyl group at the 1-position of the triazole ring.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₃BrN₄ |

| Molecular Weight | 219.08 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely binds to specific enzymes or receptors, modulating their activity. This mechanism is similar to other triazole derivatives known for their antibacterial effects.

- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that the MIC values for this compound against certain bacterial strains are comparable to standard antibiotics.

Antifungal Activity

The compound also demonstrates significant antifungal activity, which is characteristic of many triazole derivatives. Its structure allows it to interact effectively with fungal cell membranes and enzymes involved in sterol biosynthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).

- IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutic agents like doxorubicin.

Case Studies

Several studies have documented the biological activity of triazole derivatives similar to this compound:

- Study on Antibacterial Activity :

- Study on Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.